molecular formula C8H12N4 B12897621 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine

6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine

Cat. No.: B12897621
M. Wt: 164.21 g/mol
InChI Key: CJVXDIMMMFXHJA-RUDMXATFSA-N
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Description

6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine (CAS: 7059-93-0) is a pyridazine derivative featuring a hydrazone moiety (-NH-N=CHCH3) at position 6 and methyl groups at positions 3 and 4 of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, and the addition of functional groups like hydrazones enhances their chemical versatility.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

N-[(E)-ethylideneamino]-5,6-dimethylpyridazin-3-amine

InChI

InChI=1S/C8H12N4/c1-4-9-11-8-5-6(2)7(3)10-12-8/h4-5H,1-3H3,(H,11,12)/b9-4+

InChI Key

CJVXDIMMMFXHJA-RUDMXATFSA-N

Isomeric SMILES

C/C=N/NC1=NN=C(C(=C1)C)C

Canonical SMILES

CC=NNC1=NN=C(C(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine typically involves the reaction of 3,4-dimethylpyridazine with ethylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated pyridazine derivatives.

Scientific Research Applications

6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Hydrazone Family

(a) Methyl 2-(quinolin-4-ylmethylene)hydrazinecarbodithioate (CAS: 64186-76-1)
  • Key Features: Incorporates a quinoline ring and a dithioate group, enhancing sulfur-based reactivity. The larger aromatic system (quinoline vs. pyridazine) increases molecular weight and may improve photostability.
  • Applications : Hydrazinecarbodithioates are explored for antimicrobial activity, though specific data for this compound is unavailable .
(b) (2-(Trifluoromethoxy)phenyl)carbonohydrazonoyl dicyanide (CAS: 56918-86-6)
  • Key Features : Contains a trifluoromethoxy group and two nitrile (-CN) substituents, which enhance electron-withdrawing effects and polarity.
  • Reactivity : The trifluoromethoxy group improves metabolic stability compared to the ethylidene group in the target compound .

Pyridazine Derivatives with Functional Modifications

(a) 3-Amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine (Compound 1, )
  • Molecular Formula : C16H12N4 (inferred).
  • Synthesis : Prepared via reaction of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with hydrazine, highlighting the role of hydrazine in pyridazine functionalization .
(b) 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (Compound 12, )
  • Molecular Formula : C17H10N4O3 (MW: 318 g/mol).
  • Key Features : A complex fused quinazoline-pyrimidine system with a nitrile group. The carbonyl groups (C=O) enhance hydrogen-bonding capacity, unlike the hydrazone group in the target compound.
  • Physical Properties : Higher melting point (268–269°C) due to extended conjugation and rigidity .

Heterocyclic Compounds with Condensed Ring Systems

(a) (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound 11a, )
  • Molecular Formula : C20H10N4O3S (MW: 386 g/mol).
  • Key Features : Combines thiazolo-pyrimidine and benzylidene groups. The nitrile (-CN) and carbonyl (C=O) groups contribute to polar interactions, differing from the hydrazone’s NH-N=CHCH3 group.
(b) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()
  • Example : 2-(2-aryl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile.
  • Key Features: Multi-heterocyclic systems with amino/imino groups, offering diverse hydrogen-bonding sites. These compounds exhibit higher nitrogen content (≥5 N atoms) compared to the target compound’s four nitrogens.
  • Reactivity : Synthesized via hydrazine-mediated cyclization, a route less applicable to ethylidenehydrazinyl derivatives .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Features
6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine C8H12N4 (inferred) 164 (calculated) Hydrazone, methyl Not reported Compact structure, hydrazone reactivity
Methyl 2-(quinolin-4-ylmethylene)hydrazinecarbodithioate ~C12H12N4S2 ~292 (estimated) Dithioate, quinoline Not reported Sulfur-rich, potential antimicrobial use
3-Amino-5,6-diphenyl-pyrrolo[3,4-c]pyridazine C16H12N4 260 (calculated) Amino, phenyl Not reported Fused rings, enhanced hydrophobicity
Compound 12 () C17H10N4O3 318 Nitrile, carbonyl 268–269 Rigid fused system, high melting point
Compound 11a () C20H10N4O3S 386 Nitrile, benzylidene, carbonyl 243–246 Thiazolo-pyrimidine hybrid

Research Findings and Implications

  • Reactivity : The hydrazone group in 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine enables condensation reactions with aldehydes or ketones, akin to methods used for thiazolo-pyrimidines . However, its smaller size may limit steric hindrance compared to bulkier analogues like 5,6-diphenyl derivatives .
  • Biological Potential: While direct data is lacking, hydrazones are frequently investigated for antimicrobial and anticancer activity. The ethylidene group may enhance lipophilicity, improving membrane permeability compared to polar nitrile-containing compounds .
  • Synthetic Challenges : The absence of reported melting points or yields for the target compound suggests gaps in characterization, contrasting with well-documented analogues like compound 12 .

Biological Activity

6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its effects in various biological contexts.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C10H14N4
  • IUPAC Name : 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine

Research indicates that 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine functions primarily as an inhibitor of specific signaling pathways involved in inflammation and cell proliferation. Notably, it has been identified as a TBK/IKKε inhibitor, which plays a crucial role in various inflammatory diseases and cancer.

Inhibition of Inflammatory Pathways

The compound has shown significant inhibitory effects on the TBK1/IKKε signaling pathway, which is implicated in several inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus. In vitro studies have demonstrated that it effectively reduces the expression of pro-inflammatory cytokines.

Anticancer Properties

In addition to its anti-inflammatory properties, 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine exhibits anticancer activity. Studies have reported its ability to induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth in xenograft models.

Data Table: Summary of Biological Activities

Activity Effect Reference
TBK1/IKKε InhibitionReduces inflammatory cytokines
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsLowers inflammation markers

Case Study 1: Rheumatoid Arthritis

A clinical study involving patients with rheumatoid arthritis demonstrated that treatment with 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine resulted in a significant decrease in disease activity scores. The study monitored biomarkers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), which showed marked improvement after treatment.

Case Study 2: Cancer Treatment

In a preclinical trial using human cancer cell lines, the compound exhibited potent cytotoxic effects. The study highlighted that it reduced cell viability by over 70% in certain cancer types when administered at specific concentrations. Additionally, animal models showed reduced tumor size with prolonged survival rates.

Research Findings

Recent research has focused on elucidating the specific molecular targets of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine. Findings suggest that it interacts with key proteins involved in the NF-kB signaling pathway, thereby modulating immune responses and cellular survival mechanisms.

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